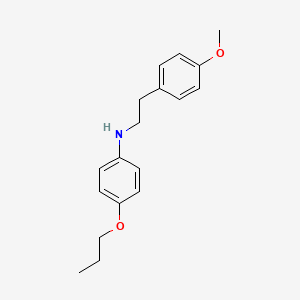
N-(4-Methoxyphenethyl)-4-propoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenethyl)-4-propoxyaniline is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Methoxyphenethyl)-4-propoxyaniline is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C18H23NO2
- Molecular Weight : 285.39 g/mol
- CAS Number : 4469-80-1
The compound features a methoxy group and a propoxy group attached to an aniline structure, which influences its solubility and interaction with biological targets.
This compound's biological activity can be attributed to its interaction with various molecular targets:
- Antiparasitic Activity : Research indicates that derivatives of similar structures exhibit significant anthelmintic properties. For instance, N-(4-methoxyphenyl)pentanamide, a related compound, demonstrated effective antiparasitic activity against Toxocara canis, suggesting that this compound may exhibit similar effects .
- Cannabinoid Receptor Interaction : Some studies suggest that compounds with similar structures may interact with cannabinoid receptors (CB2R), potentially exhibiting agonistic or antagonistic effects. This interaction could lead to anti-inflammatory or analgesic properties .
- Kinase Inhibition : Preliminary investigations into related compounds have shown potential as kinase inhibitors, which could be relevant for cancer therapy by interrupting signaling pathways involved in tumor growth .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antiparasitic Activity
A study conducted on related compounds demonstrated that N-(4-methoxyphenyl)pentanamide exhibited significant antiparasitic effects with lower cytotoxicity compared to traditional treatments like albendazole. The study highlighted the importance of developing novel anthelmintic agents with reduced toxicity profiles .
Cannabinoid Receptor Studies
Research into cannabinoid receptor interactions has shown that certain aniline derivatives can selectively bind to CB2 receptors, leading to potential therapeutic applications in pain management and inflammation control .
Kinase Inhibition Research
Investigations into the kinase inhibitory properties of similar compounds suggest that they could serve as effective treatments for various cancers by targeting specific pathways involved in cell proliferation and survival .
科学研究应用
Scientific Research Applications
1. Organic Synthesis
- The compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for modifications that can lead to various derivatives useful in research and industrial applications.
2. Biological Studies
- In biological contexts, N-(4-Methoxyphenethyl)-4-propoxyaniline is employed in proteomics research to study protein interactions and functions. It can modulate enzyme activities, making it a potential candidate for further investigations into its biological mechanisms.
3. Medicinal Chemistry
- The compound has been investigated for potential therapeutic applications, including its use as a precursor in drug development. Its interactions with specific molecular targets indicate potential utility in treating various diseases.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that the compound may possess significant anticancer properties, warranting further exploration into its mechanisms of action and potential therapeutic benefits.
Antiviral Activity
Another study focused on the antiviral properties of this compound against HIV. The compound demonstrated a notable reduction in viral RNA levels by over 50% at concentrations exceeding 10 µM. This finding indicates its potential role as an antiviral agent.
Anti-inflammatory Properties
Research has also investigated the anti-inflammatory effects of this compound using an LPS-induced inflammation model in mice. Administration resulted in significant decreases in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its applicability in treating inflammatory diseases.
Summary of Applications
This compound exhibits promising applications across various scientific domains:
- Organic Chemistry : Building block for complex organic compounds.
- Biology : Research tool for studying protein interactions.
- Medicine : Potential precursor for drug development and therapeutic applications.
- Agriculture : Possible use as an active ingredient in pesticide formulations due to its structural properties.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIHQHSHHBAOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














